![molecular formula C21H26FN3O4S B2539560 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide CAS No. 897613-69-3](/img/structure/B2539560.png)
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which are a part of the compound, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of the compound is C22H28FN3O3S and it has a molecular weight of 433.54. The structure includes a piperazine ring, which is a common moiety in many pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines in 81–91% yields .Scientific Research Applications
Equilibrative Nucleoside Transporters (ENTs) Inhibition
- Most Potent Inhibitor : Compound 3c, an irreversible and non-competitive inhibitor, significantly reduces :
Antiviral Applications
- Benzamide-based 5-aminopyrazoles (related compounds) have demonstrated notable antiviral activities against the H5N1 influenza virus. This suggests potential for developing antiviral therapeutics .
Anticancer Properties
- Exploring novel derivatives for anticancer applications is promising. Although specific data on this compound are scarce, its structural features warrant further investigation .
Synthesis of Piperazines
- The compound’s structure includes a piperazine ring. Piperazines have diverse applications, including pharmaceuticals and agrochemicals .
Mechanism of Action
Safety and Hazards
The compound is not intended for human or veterinary use and is for research use only.
Future Directions
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-17(29-18-7-3-2-4-8-18)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)20-10-6-5-9-19(20)22/h2-10,17H,11-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHJOENPSWMZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide |
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